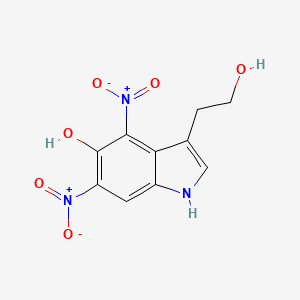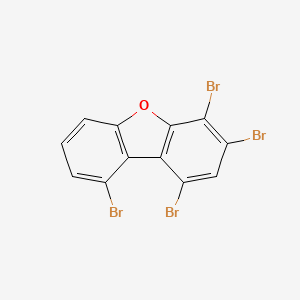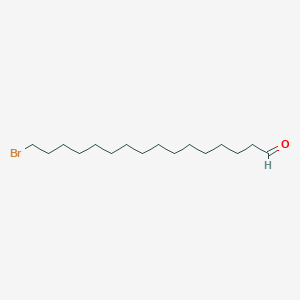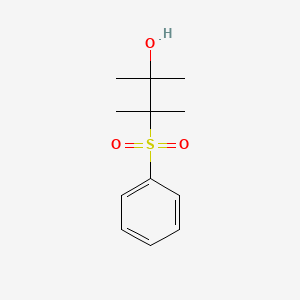![molecular formula C12H6Br2S B12593536 Azuleno[2,1-b]thiophene, 2,9-dibromo- CAS No. 647845-28-1](/img/structure/B12593536.png)
Azuleno[2,1-b]thiophene, 2,9-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azuleno[2,1-b]thiophene, 2,9-dibromo- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures. The compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the azulene ring. This unique structure imparts distinct optical and electronic properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Azuleno[2,1-b]thiophene derivatives, including the 2,9-dibromo variant, can be synthesized through the cycloaddition of azulenylalkynes with elemental sulfur. The reaction typically proceeds in moderate to good yields under controlled conditions. For instance, the reaction of azulenylalkynes with an aryl substituent and elemental sulfur can yield the corresponding azuleno[2,1-b]thiophenes . Additionally, decarboxylation of azuleno[2,1-b]thiophene derivatives with ester functions can be achieved using 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for Azuleno[2,1-b]thiophene, 2,9-dibromo- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Azuleno[2,1-b]thiophene, 2,9-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 9 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition: The fused ring system allows for cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Elemental Sulfur: Used in the initial synthesis of azuleno[2,1-b]thiophene derivatives.
Phosphoric Acid: Employed for decarboxylation reactions.
Various Substituents: Different substituents can be introduced through substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted azuleno[2,1-b]thiophene derivatives, which can exhibit different optical and electronic properties based on the introduced functional groups.
科学的研究の応用
Azuleno[2,1-b]thiophene, 2,9-dibromo- has several scientific research applications:
Biology: Its potential biological activity is being explored, particularly in the context of drug discovery and development.
作用機序
The mechanism of action of Azuleno[2,1-b]thiophene, 2,9-dibromo- involves its interaction with molecular targets and pathways within biological systems. The compound’s fused ring system and bromine substituents contribute to its ability to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
Azuleno[2,1-b]thiophene: The parent compound without bromine substituents.
Azuleno[2,1-b]thiophene, 2-bromo-: A mono-brominated derivative.
Azuleno[2,1-b]thiophene, 2,9-dichloro-: A dichlorinated derivative with chlorine atoms instead of bromine.
Uniqueness
Azuleno[2,1-b]thiophene, 2,9-dibromo- is unique due to the presence of two bromine atoms, which significantly influence its electronic properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
647845-28-1 |
|---|---|
分子式 |
C12H6Br2S |
分子量 |
342.05 g/mol |
IUPAC名 |
2,9-dibromoazuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H6Br2S/c13-10-6-9-7-4-2-1-3-5-8(7)11(14)12(9)15-10/h1-6H |
InChIキー |
YLCWNEVUEMVQBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C(C3=C2C=C(S3)Br)Br)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)

![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)



![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)


